Bismuth stannate

CAS No.:

Cat. No.: VC18421014

Molecular Formula: Bi2O9Sn3

Molecular Weight: 918.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Bi2O9Sn3 |

|---|---|

| Molecular Weight | 918.1 g/mol |

| IUPAC Name | dibismuth;dioxido(oxo)tin |

| Standard InChI | InChI=1S/2Bi.9O.3Sn/q2*+3;;;;6*-1;;; |

| Standard InChI Key | FMSAYQGURMDRGG-UHFFFAOYSA-N |

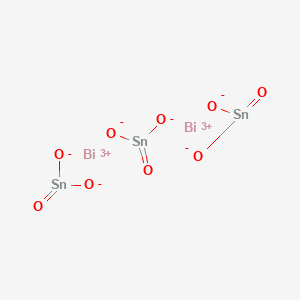

| Canonical SMILES | [O-][Sn](=O)[O-].[O-][Sn](=O)[O-].[O-][Sn](=O)[O-].[Bi+3].[Bi+3] |

Introduction

Chemical Composition and Basic Properties

Bismuth stannate is a mixed oxide of bismuth and tin, typically represented by the formula BiSnO, though hydrated forms such as BiO(SnO)·5HO are also documented . The anhydrous form has a molecular weight of 767.3 g/mol, while the pentahydrate variant increases to 1008.13 g/mol due to the inclusion of water molecules . Key physicochemical properties, including density, melting point, and solubility, remain poorly characterized in open literature, though its crystalline structure and stability have been extensively studied .

Molecular and Crystalline Features

The compound’s structure derives from the cubic pyrochlore archetype (space group ), where Bi ions occupy the A-site and Sn ions reside in the B-site of the ABO framework . This arrangement creates a network of corner-sharing SnO octahedra and BiO polyhedra, with oxygen vacancies playing a critical role in stabilizing metastable phases . Computational studies using phonon mode mapping have identified five polymorphs, including the high-temperature cubic phase and low-temperature orthorhombic and monoclinic variants .

Table 1: Key Properties of Bismuth Stannate

| Property | Anhydrous BiSnO | Pentahydrate BiO(SnO)·5HO |

|---|---|---|

| Molecular Formula | BiSnO | HBiOSn |

| Molecular Weight (g/mol) | 767.3 | 1008.13 |

| Crystal System | Cubic (pyrochlore) | Not reported |

| Appearance | Not reported | White crystals |

| Density | N/A | N/A |

Synthesis and Fabrication Techniques

The synthesis of bismuth stannate requires precise control over stoichiometry and reaction conditions to achieve desired phases and morphologies. Two primary methods dominate the literature: hydrothermal synthesis and emulsion-based precipitation.

Hydrothermal Synthesis

Hydrothermal methods involve reacting bismuth and tin precursors in aqueous solutions at elevated temperatures (120–200°C) and pressures. For example, Karuppaiya Raman Natarajan demonstrated the preparation of phase-pure BiSnO by hydrothermally treating Bi(NO)·5HO and SnCl·5HO in alkaline media, yielding nanoparticles with an average size of 20–50 nm . This approach favors the formation of the cubic pyrochlore phase, which is critical for electrochemical applications .

Emulsion-Based Precipitation

A patented method describes the synthesis of flower-like BiSnO nano-powders using an emulsion system . The process involves:

-

Dissolving bismuth nitrate and sodium stannate in citric acid.

-

Mixing with a dispersing agent (e.g., polyethylene glycol) and gelling agent (e.g., carboxymethyl cellulose).

-

Stirring the emulsion, drying, and sintering at 500–700°C to remove organic residues .

This method produces hierarchical nanostructures with high surface area, advantageous for catalytic applications .

Structural and Phase Behavior

Bismuth stannate’s polymorphism has been rigorously investigated using first-principles lattice dynamics. Starting from the high-symmetry cubic phase, symmetry-lowering distortions lead to stable low-temperature polymorphs .

Phase Transitions

Phonon mode analysis reveals that the cubic phase (Phase I) becomes dynamically unstable below 600 K, triggering transitions to:

-

Phase II: Orthorhombic () with distorted SnO octahedra.

-

Phase III: Monoclinic () characterized by tilting of BiO polyhedra .

Three additional metastable phases (Phases IV–VI) were predicted, though experimental confirmation remains pending .

Thermal Stability

In situ XRD studies indicate that the cubic phase persists up to 800°C, above which decomposition into BiO and SnO occurs . The pentahydrate form loses water molecules at ~150°C, transitioning to the anhydrous structure .

Functional Applications

Electrochemical Sensors

BiSnO-modified glassy carbon electrodes (GCEs) exhibit exceptional sensitivity toward nitroxoline (NXT), an antibacterial agent. Cyclic voltammetry (CV) tests show a linear response in the 0.1–100 µM range, with a detection limit of 0.03 µM . The material’s high conductivity and surface oxygen vacancies facilitate electron transfer, enhancing signal reproducibility .

Catalysis

The flower-like nanostructures synthesized via emulsion methods demonstrate superior photocatalytic activity under UV light, degrading organic dyes (e.g., methylene blue) with 95% efficiency within 120 minutes . The enhanced performance is attributed to increased active sites and improved charge separation .

Dielectric Materials

BiSnO’s cubic pyrochlore structure exhibits low dielectric loss () at high frequencies, making it suitable for microwave applications . Theoretical calculations suggest that doping with rare-earth elements (e.g., La) could further tune its permittivity .

Future Directions and Challenges

While bismuth stannate shows promise, several challenges must be addressed:

-

Stability of Metastable Phases: The practical utilization of predicted polymorphs (Phases IV–VI) requires stabilization strategies, such as strain engineering or encapsulation .

-

Scalable Synthesis: Current methods (e.g., hydrothermal, emulsion) are labor-intensive and low-yield. Developing continuous-flow reactors or spray pyrolysis could improve scalability .

-

Toxicity and Environmental Impact: The ecotoxicity of BiSnO nanoparticles remains unstudied, necessitating lifecycle assessments before industrial deployment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume